molecular formula C20H20F3N7O2 B10981487 N-[4-(acetylamino)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B10981487
M. Wt: 447.4 g/mol
InChI Key: HYAZWDQKHXZVFC-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group and the triazolo[4,3-b]pyridazine moiety contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazolo[4,3-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and pyridazine precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Coupling with piperidine-3-carboxamide: This step requires the use of coupling reagents such as EDCI or DCC to form the desired amide bond.

    Acetylation of the phenyl group: This final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the triazolo[4,3-b]pyridazine moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in This compound imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C20H20F3N7O2

Molecular Weight

447.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

InChI

InChI=1S/C20H20F3N7O2/c1-12(31)24-14-4-6-15(7-5-14)25-18(32)13-3-2-10-29(11-13)17-9-8-16-26-27-19(20(21,22)23)30(16)28-17/h4-9,13H,2-3,10-11H2,1H3,(H,24,31)(H,25,32)

InChI Key

HYAZWDQKHXZVFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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